3,5-Dibromo-4-methoxy-benzoic acid ethyl ester
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Overview
Description
3,5-Dibromo-4-methoxy-benzoic acid ethyl ester is a chemical compound with the molecular formula C10H10Br2O3 and a molecular weight of 337.99 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a methoxy group. The carboxylic acid group is esterified with ethanol.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and leading to changes at the cellular level .
Mode of Action
It’s known that benzylic compounds can undergo free radical reactions . In such reactions, a radical species interacts with the compound, leading to the formation of new products .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, including oxidation and nucleophilic substitution .
Pharmacokinetics
It’s suggested that the compound has high gi absorption and is bbb permeant . It’s also suggested to be an inhibitor of several cytochrome P450 enzymes, which could impact its metabolism and bioavailability .
Result of Action
Similar compounds are known to cause changes at the cellular level, potentially influencing cell signaling, enzyme activity, and other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester . Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester typically involves the bromination of 4-methoxybenzoic acid followed by esterification. The bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted in an organic solvent like chloroform or carbon tetrachloride at a controlled temperature .
The esterification process involves reacting the brominated product with ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-methoxy-benzoic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding 3,5-dibromo-4-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products include 3,5-diamino-4-methoxy-benzoic acid ethyl ester or 3,5-dithio-4-methoxy-benzoic acid ethyl ester.
Reduction: The major product is 3,5-dibromo-4-methoxybenzyl alcohol.
Oxidation: The major product is 3,5-dibromo-4-methoxybenzoic acid.
Scientific Research Applications
3,5-Dibromo-4-methoxy-benzoic acid ethyl ester has various applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-methylbenzoic acid ethyl ester
- 3,5-Dibromo-4-hydroxybenzoic acid ethyl ester
- 3,5-Dibromo-4-methoxybenzaldehyde
- 3,5-Dibromo-4-methoxybenzonitrile
Uniqueness
3,5-Dibromo-4-methoxy-benzoic acid ethyl ester is unique due to the presence of both bromine atoms and a methoxy group on the benzene ring, which imparts distinct chemical reactivity and biological activity. The ester functional group also enhances its solubility and stability compared to similar compounds .
Properties
IUPAC Name |
ethyl 3,5-dibromo-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O3/c1-3-15-10(13)6-4-7(11)9(14-2)8(12)5-6/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTIERVSMAVVFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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